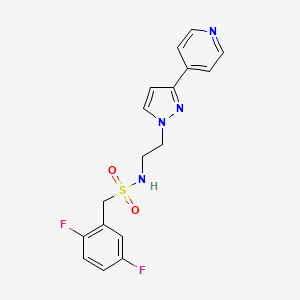

1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

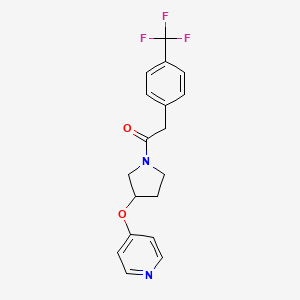

1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O2S and its molecular weight is 378.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

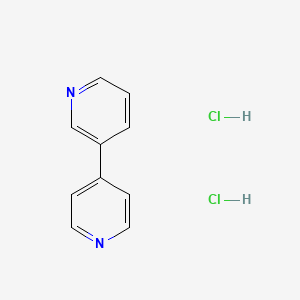

Molecular and Supramolecular Structures

The molecular and supramolecular structures of related sulfonamide derivatives have been studied, revealing specific hydrogen bonding and intermolecular interactions. These compounds display different molecular conformations and intermolecular π-π stacking, which are crucial for their structural and functional properties (Jacobs, Chan, & O'Connor, 2013).

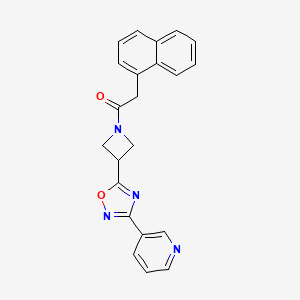

Catalytic Applications

Derivatives of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide, closely related to the chemical , have been used as ligands in catalytic processes. These ligands have demonstrated efficiency in the transfer hydrogenation of various ketones, showcasing their potential in catalysis (Ruff, Kirby, Chan, & O'Connor, 2016).

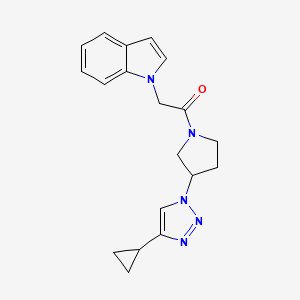

Biological Activity in Organometallic Chemistry

Pyridyl functionalized bis(pyrazol-1-yl)methanes, similar in structure to the subject chemical, have been synthesized and shown to have cytotoxic activity against Hela cells in vitro. This suggests potential applications in medicinal chemistry and drug design (Li, Song, Dai, & Tang, 2010).

Electrooptic Film Fabrication

Research into pyrrole-pyridine-based dibranched chromophores, related to the compound , has revealed their significance in the fabrication of electrooptic films. These studies focus on the molecular architecture's influence on film microstructure and nonlinear optical response (Facchetti et al., 2006).

Stereochemical Applications

Studies on stereospecific substitutions of 1-(pyridinyl)ethyl methanesulfonates, which are structurally related, have been conducted. These reactions have applications in the synthesis of optically pure compounds and ligands, important in stereochemistry and pharmaceutical synthesis (Uenishi, Hamada, Aburatani, Matsui, Yonemitsu, & Tsukube, 2004).

作用機序

Mode of Action

It’s known that the compound forms a stable octahedral structure through coordination bonds between the central iridium (iii) ion and two 2-(2,4-difluorophenyl)-5-trifluoromethylpyridine ligands, as well as two 2-2’-bipyridyl ligands .

Biochemical Pathways

The compound’s unique luminescent properties, conferred by the introduction of the iridium (iii) ion, suggest potential applications in the field of organic electroluminescence .

Result of Action

The compound’s unique luminescent properties and good redox properties and photoelectric conversion efficiency suggest potential applications in various fields. It can serve as an efficient luminescent material for the preparation of high-performance OLED displays . Its unique photoelectric conversion efficiency makes it a potential solar cell material . Additionally, it can also serve as a fluorescent probe, photocatalyst, etc .

生化学分析

Biochemical Properties

The compound 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has been found to interact with several biomolecules. Its unique structure allows it to form stable complexes with various enzymes and proteins .

Cellular Effects

In cellular systems, 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has been observed to influence various processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects are dependent on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is complex and multifaceted. It can bind to certain biomolecules, potentially inhibiting or activating enzymes, and can induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide vary with dosage. Threshold effects have been observed, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

The compound 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is transported and distributed within cells and tissues in a manner that depends on specific transporters and binding proteins . It can also affect its own localization or accumulation .

Subcellular Localization

The subcellular localization of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide and its effects on activity or function are areas of active research. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .

特性

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2S/c18-15-1-2-16(19)14(11-15)12-26(24,25)21-8-10-23-9-5-17(22-23)13-3-6-20-7-4-13/h1-7,9,11,21H,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGQJHOHTFYZRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2835820.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)